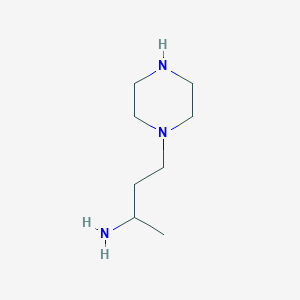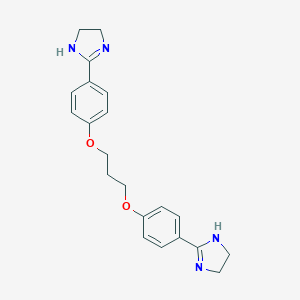
1,3-Di(4-imidazolinophenoxyl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di(4-imidazolinophenoxyl)propane, commonly known as DIPPM, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. DIPPM is a redox-active molecule that can act as a radical scavenger and antioxidant. It has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental remediation.
Mécanisme D'action
DIPPM exerts its antioxidant and radical scavenging properties through its ability to undergo reversible redox reactions. It can donate or accept electrons, thereby neutralizing free radicals and preventing oxidative damage to cells and tissues. DIPPM has also been shown to modulate various signaling pathways involved in inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
DIPPM has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and cytoprotective properties. It has been shown to reduce oxidative stress and inflammation in various cell types and tissues. DIPPM has also been shown to protect against ischemia-reperfusion injury and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DIPPM in lab experiments is its potent antioxidant and radical scavenging properties. It can be used to protect cells and tissues from oxidative damage and to study the effects of oxidative stress on various biological processes. However, one of the limitations of using DIPPM is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of the experimental subjects.
Orientations Futures
There are several future directions for the research on DIPPM. One potential area of research is the development of DIPPM-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of research is the investigation of the environmental applications of DIPPM, including its potential use in the remediation of contaminated soils and water. Additionally, further studies are needed to elucidate the mechanism of action of DIPPM and its potential side effects at high concentrations.
Méthodes De Synthèse
The synthesis of DIPPM involves the reaction of 4,5-dihydroxy-1,3-benzenedisulfonic acid with 4,5-diamino-1,2-dihydro-2-imidazolone to form the intermediate compound, which is then reacted with 1,3-dibromo-2-propanol to yield DIPPM. The synthesis process is straightforward and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
DIPPM has been extensively studied for its potential applications in various fields of science. In medicine, DIPPM has been shown to exhibit potent antioxidant and anti-inflammatory properties. It has been investigated for its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Propriétés
Numéro CAS |
129073-92-3 |
|---|---|
Nom du produit |
1,3-Di(4-imidazolinophenoxyl)propane |
Formule moléculaire |
C21H24N4O2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
2-[4-[3-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]propoxy]phenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C21H24N4O2/c1(14-26-18-6-2-16(3-7-18)20-22-10-11-23-20)15-27-19-8-4-17(5-9-19)21-24-12-13-25-21/h2-9H,1,10-15H2,(H,22,23)(H,24,25) |
Clé InChI |
PSXUKPCAIKETHF-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C4=NCCN4 |
SMILES canonique |
C1CN=C(N1)C2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C4=NCCN4 |
Autres numéros CAS |
129073-92-3 |
Synonymes |
1,3-di(4-imidazolinophenoxyl)propane DIPP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



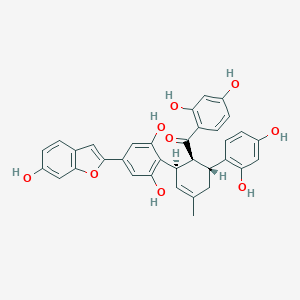
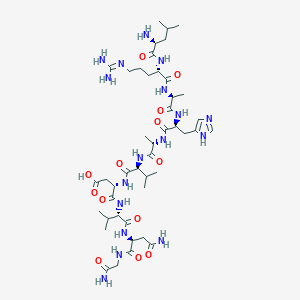
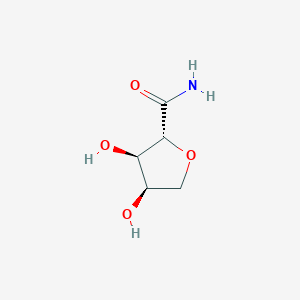
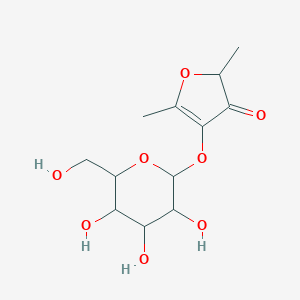
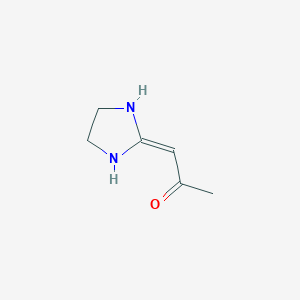
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B144293.png)
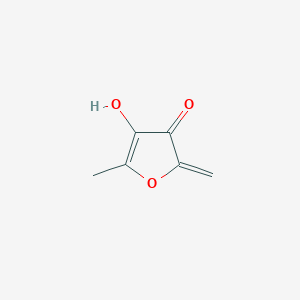
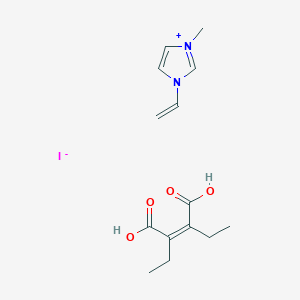
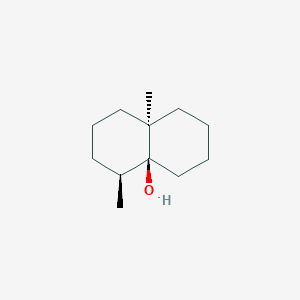
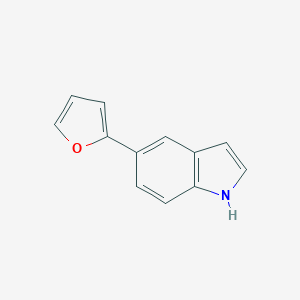

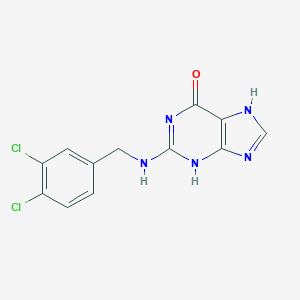
![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B144308.png)
